molecular formula C15H14S B12645362 4-Ethylthiobenzophenone CAS No. 89407-25-0

4-Ethylthiobenzophenone

Cat. No.: B12645362
CAS No.: 89407-25-0
M. Wt: 226.3 g/mol
InChI Key: FJDAURKICFKKNW-UHFFFAOYSA-N
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Description

4-Ethylthiobenzophenone is a benzophenone derivative featuring an ethylthio (-S-C₂H₅) substituent at the para position of one benzene ring. Benzophenones are characterized by two aromatic rings connected via a ketone group, and substituents like ethylthio modulate their electronic, physical, and chemical properties. The ethylthio group introduces sulfur-based reactivity, which may enhance lipophilicity and influence biological activity or photostability compared to other benzophenone derivatives .

Properties

CAS No.

89407-25-0

Molecular Formula

C15H14S

Molecular Weight

226.3 g/mol

IUPAC Name

(4-ethylphenyl)-phenylmethanethione

InChI

InChI=1S/C15H14S/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h3-11H,2H2,1H3

InChI Key

FJDAURKICFKKNW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=S)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylthiobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting benzene with 4-ethylthiobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques like recrystallization and distillation are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylthiobenzophenone undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in this compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.

    Reduction: NaBH4 or LiAlH4, ethanol or ether as solvent, low temperature.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperature.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted benzophenones.

Scientific Research Applications

4-Ethylthiobenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: this compound derivatives are explored for their potential use in drug development. Their ability to modulate biological pathways makes them candidates for pharmaceutical research.

    Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the development of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Ethylthiobenzophenone involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds with biological molecules, while the ethylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-ethylthiobenzophenone with structurally related benzophenone derivatives, focusing on substituent effects, hazards, and applications.

Substituent Effects on Reactivity and Properties

  • This could make it reactive in alkylation or oxidation reactions.
  • 4-(Chloromethyl)benzophenone (): The chloromethyl (-CH₂Cl) substituent is electron-withdrawing, enhancing electrophilicity. This group facilitates nucleophilic substitution reactions, making it useful in cross-coupling or polymer synthesis .
  • Ethyl 4-[3-(thiomorpholin-4-ylmethyl)benzoyl]benzoate (): The thiomorpholinomethyl group introduces a heterocyclic sulfur moiety, which may improve solubility in polar solvents and confer biological activity (e.g., enzyme inhibition) .
  • 4-Methylamino-3-nitrobenzophenone (): The nitro (-NO₂) and methylamino (-NHCH₃) groups create a push-pull electronic effect, stabilizing charge-transfer complexes. Such derivatives are often explored in dye or pharmaceutical research .

Hazard Profiles

Compound Key Hazards Precautionary Measures
4-Methylacetophenone azine Unclassified health hazards; toxicological data incomplete () Avoid inhalation/contact (P261, P262)
Ethyl 4-[3-(thiomorpholin...) Requires avoidance of dust inhalation () Use respiratory protection
4-(Chloromethyl)benzophenone Likely irritant (inferred from chloromethyl analogs) Handle with gloves and goggles
This compound (Inferred) Potential sulfur-based toxicity (e.g., sulfoxide metabolites) Pending detailed toxicological studies

Data Table: Key Comparative Properties

Compound Molecular Formula CAS Number Key Substituent Melting Point (°C) Applications
This compound* C₁₅H₁₄OS N/A Ethylthio (-S-C₂H₅) N/A Synthetic intermediate
4-(Chloromethyl)benzophenone C₁₄H₁₁ClO N/A Chloromethyl (-CH₂Cl) N/A Polymer chemistry
Ethyl 4-[3-(thiomorpholin...) C₂₁H₂₃NO₃S 898762-94-2 Thiomorpholinomethyl N/A Pharmaceutical research
4-Methylamino-3-nitrobenzophenone C₁₃H₁₀N₂O₃ N/A Nitro, methylamino 205 Dye/photochemistry

Research Findings and Limitations

  • Synthesis: Benzophenone derivatives are typically synthesized via Friedel-Crafts acylation or nucleophilic substitution (e.g., ’s benzothiazepine synthesis using 2-aminothiophenol) .
  • Contradictions: While 4-methylacetophenone azine () is unclassified for hazards, thiomorpholinomethyl derivatives () require stricter precautions, highlighting substituent-dependent toxicity .
  • Gaps: Direct data on this compound’s physicochemical properties (e.g., solubility, melting point) and bioactivity are absent in the evidence, necessitating further study.

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